N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride
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Overview
Description
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), has been shown to have a broad spectrum of action in the brain .
Mode of Action
1metiq, a structurally similar compound, has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1metiq, a structurally similar compound, has been shown to affect dopamine metabolism .
Result of Action
1metiq, a structurally similar compound, has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
N-Methylation: The tetrahydroquinoline intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the hydrochloride salt: The final step involves the reaction of the N-methylated tetrahydroquinoline with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Various N-substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound of the tetrahydroquinoline family.
N-Methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar structural features.
6-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with a methyl group at a different position on the ring.
Uniqueness
N-Methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrahydroquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-9-10-5-6-12-11(8-10)4-3-7-14(12)2;/h5-6,8,13H,3-4,7,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWKHAKMPDQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(CCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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